molecular formula C14H13BrOS B7996858 3-Bromo-4'-(methylthio)benzhydrol CAS No. 1443333-34-3

3-Bromo-4'-(methylthio)benzhydrol

Cat. No.: B7996858
CAS No.: 1443333-34-3
M. Wt: 309.22 g/mol
InChI Key: ABNAPXAWFVSYHQ-UHFFFAOYSA-N
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Description

3-Bromo-4’-(methylthio)benzhydrol is an organic compound with the molecular formula C14H13BrOS It is characterized by the presence of a bromine atom at the third position and a methylthio group at the fourth position of the benzhydrol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4’-(methylthio)benzhydrol typically involves the bromination of 4’-(methylthio)benzhydrol. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform and may require a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of 3-Bromo-4’-(methylthio)benzhydrol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient bromination while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-(methylthio)benzhydrol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 4’-(methylthio)benzhydrol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Benzophenone derivatives.

    Reduction: 4’-(methylthio)benzhydrol.

    Substitution: Various substituted benzhydrol derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4’-(methylthio)benzhydrol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4’-(methylthio)benzhydrol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methylthio group play crucial roles in its binding affinity and specificity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    4’-(Methylthio)benzhydrol: Lacks the bromine atom, resulting in different chemical properties and reactivity.

    3-Bromo-4’-(methylthio)benzophenone: Contains a carbonyl group instead of a hydroxyl group, leading to different applications and reactivity.

Uniqueness

3-Bromo-4’-(methylthio)benzhydrol is unique due to the presence of both bromine and methylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

(3-bromophenyl)-(4-methylsulfanylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrOS/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9,14,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNAPXAWFVSYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801230652
Record name Benzenemethanol, 3-bromo-α-[4-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443333-34-3
Record name Benzenemethanol, 3-bromo-α-[4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443333-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 3-bromo-α-[4-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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